N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that features both benzimidazole and indole moieties. These structures are known for their biological activity and are often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzimidazole and indole moieties are then coupled through a suitable linker, such as an acetamide group, under appropriate reaction conditions (e.g., using coupling reagents like EDCI or DCC in the presence of a base).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the bromine atom on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution may yield various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties are known to interact with various biological targets, potentially leading to the modulation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide: Similar structure but without the bromine atom.
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide: Similar structure but with the bromine atom at a different position.
Uniqueness
The presence of both benzimidazole and indole moieties, along with the bromine atom, makes N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide unique. This combination of structural features may confer unique biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H15BrN4O |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |
InChI Key |
NEWZLFAKACEACY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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